2,2,4,6,7-pentamethyl-1-[(4-nitrophenyl)methyl]-1,2-dihydroquinoline
Description
Properties
IUPAC Name |
2,2,4,6,7-pentamethyl-1-[(4-nitrophenyl)methyl]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-14-10-19-16(3)12-21(4,5)22(20(19)11-15(14)2)13-17-6-8-18(9-7-17)23(24)25/h6-12H,13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKOGTMJMYRRKGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(C=C2C)(C)C)CC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,6,7-pentamethyl-1-[(4-nitrophenyl)methyl]-1,2-dihydroquinoline typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,6-trimethylbenzaldehyde with 4-nitrobenzyl chloride in the presence of a base, followed by cyclization to form the quinoline ring. The reaction conditions often include the use of solvents such as ethanol or toluene and catalysts like p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2,2,4,6,7-pentamethyl-1-[(4-nitrophenyl)methyl]-1,2-dihydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
2,2,4,6,7-pentamethyl-1-[(4-nitrophenyl)methyl]-1,2-dihydroquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2,2,4,6,7-pentamethyl-1-[(4-nitrophenyl)methyl]-1,2-dihydroquinoline is largely dependent on its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the quinoline core can intercalate with DNA, potentially disrupting cellular processes. The compound’s effects are mediated through pathways involving oxidative stress and inhibition of key enzymes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogs in the Dihydroquinoline Family
Anti-Inflammatory Dihydroquinoline Derivatives ()
Compounds such as 2-(3-(1-hydroxy-2-phenoxyethyl)phenoxy)methyl-1,2-dihydroquinoline and 5,6,7,8-tetrahydroquinoline derivatives share the dihydroquinoline core but feature hydroxyalkyl or phenoxyethyl substituents. These derivatives exhibit potent lipoxygenase inhibition (critical in treating inflammation and allergies), highlighting the role of electron-donating groups (e.g., hydroxyl) in modulating enzyme activity . In contrast, the target compound’s 4-nitrophenyl group is electron-withdrawing, which may alter binding affinity or metabolic stability.
Nitro-Substituted Dihydroquinolines ()
2-(4-Methylphenyl)-1-phenylsulfonyl-3-nitro-1,2-dihydroquinoline contains a nitro group at the C3 position, unlike the 4-nitrophenylmethyl group in the target compound. Nitroquinolines are associated with mutagenic and carcinostatic activities, but positional effects of the nitro group significantly influence biological outcomes . For instance, C3-nitro derivatives may intercalate DNA more effectively than N1-substituted analogs, suggesting divergent mechanisms of action.
Functional Comparison with Non-Quinoline Analogs ()
The 4-cyclohexyl-3-(4-nitrophenyl)methyl-1,2,4-triazolin-5-thione and its copper(II) complex, while structurally distinct (triazolin vs. quinoline core), share the 4-nitrophenyl motif. The copper complex demonstrates enhanced antibacterial activity (especially against Gram-positive bacteria), implying that metal coordination could amplify bioactivity . This raises questions about whether the target compound’s 4-nitrophenyl group could act as a ligand for metal ions, a property unexplored in current evidence.
Thermal Stability
Thermogravimetric analysis (TGA) of the triazolin-5-thione derivative () shows stability at room temperature, a critical factor for pharmaceutical storage . Similar studies for the target compound are absent but warranted to assess its suitability for long-term applications.
Inferred Pharmacological Profiles
- Anti-inflammatory effects: Lipoxygenase inhibition is prominent in dihydroquinolines with bulky substituents (e.g., phenoxyethyl groups) . The target’s nitro group may confer distinct selectivity.
- Testing the target compound against Gram-positive/negative strains is recommended.
Biological Activity
The compound 2,2,4,6,7-pentamethyl-1-[(4-nitrophenyl)methyl]-1,2-dihydroquinoline (C21H24N2O2) is a member of the quinoline family, which is known for its diverse biological activities. This article delves into the biological activity of this compound, exploring its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 2,2,4,6,7-pentamethyl-1-[(4-nitrophenyl)methyl]-1,2-dihydroquinoline is characterized by a quinoline backbone substituted with a nitrophenyl group. The presence of multiple methyl groups contributes to its lipophilicity and potential bioactivity.
Structural Formula
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to 2,2,4,6,7-pentamethyl-1-[(4-nitrophenyl)methyl]-1,2-dihydroquinoline. For instance:
- Mechanism of Action : Similar compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and inducing apoptosis through upregulation of cleaved PARP-1 and caspase-3 .
- In Vitro Studies : Research indicates that derivatives exhibit broad-spectrum anticancer activity against various cell lines including HepG2 (liver cancer), U251 (brain cancer), and A549 (lung cancer) .
Antioxidant Properties
Compounds in this class also demonstrate antioxidant activity. The antioxidant capacity can be assessed using methods such as the DPPH assay. While specific data for the target compound may not be available, related compounds have shown significant antioxidant effects.
Antimicrobial Activity
There is emerging evidence that quinoline derivatives possess antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacteria and fungi. The nitrophenyl substituent may enhance this activity due to its electron-withdrawing effects.
Study 1: Anticancer Efficacy
In a recent study focusing on 2-substituted 2,3-dihydroquinazolin-4(1H)-one derivatives (related to our target compound), it was found that certain derivatives exhibited strong antiproliferative effects against multiple cancer cell lines. The study utilized molecular docking techniques to confirm binding interactions with tubulin .
Study 2: Antioxidant Activity Assessment
Another study evaluated the antioxidant potential of various compounds using the DPPH method. While direct results for 2,2,4,6,7-pentamethyl-1-[(4-nitrophenyl)methyl]-1,2-dihydroquinoline were not specified, the findings suggest that similar structures can effectively scavenge free radicals .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 Value | Cell Lines Tested |
|---|---|---|---|
| 2-substituted 2,3-dihydroquinazolin-4(1H)-one | Anticancer | 5 µM | HepG2, A549 |
| Related Quinoline Derivative | Antioxidant | 20 µg/ml | N/A |
| Quinoline with Nitrophenyl Substituent | Antimicrobial | Variable | E. coli, S. aureus |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,2,4,6,7-pentamethyl-1-[(4-nitrophenyl)methyl]-1,2-dihydroquinoline, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via Pd-catalyzed cross-coupling reactions, as demonstrated in analogous quinoline derivatives (e.g., methyl 1-(4-nitrophenyl)-1,2-dihydroquinoline-3-carboxylate) . Key steps include:
- Use of Pd(OAc)₂ or PdCl₂(PPh₃)₂ catalysts with ligands like PCy₃.
- Solvent selection (e.g., DMF or ethyl acetate) for optimal yield and purity .
- Purification via column chromatography or crystallization in ethanol/ethyl acetate .
- Optimization : Monitor reaction progress using TLC and adjust temperature (80–120°C) and stoichiometry of boronic acid derivatives to minimize side products .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Employ a multi-technique approach:
- X-ray crystallography for precise bond lengths/angles and confirmation of the dihydroquinoline core .
- ¹H/¹³C NMR to verify methyl and nitrophenyl substituents (e.g., δ 2.1–2.5 ppm for methyl groups; δ 8.2–8.5 ppm for nitro aromatic protons) .
- HRMS for molecular ion validation (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .
- IR spectroscopy to identify functional groups (e.g., C=O or NO₂ stretches) .
Q. What preliminary biological screening assays are suitable for evaluating its pharmacological potential?
- Methodological Answer : Prioritize assays aligned with quinoline derivatives' known activities:
- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Fluorometric assays for kinases or proteases, given nitro groups' electron-withdrawing effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different experimental models?
- Methodological Answer :
- Replicate studies using standardized protocols (e.g., OECD guidelines for cytotoxicity) .
- Control variables : Account for solvent effects (DMSO vs. aqueous buffers) and cell line genetic drift .
- Statistical analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance in split-split plot designs .
- Mechanistic studies : Use molecular docking to correlate structural features (e.g., nitro group positioning) with activity disparities .
Q. What strategies are effective for establishing structure-activity relationships (SAR) and quantitative SAR (QSAR) for this compound?
- Methodological Answer :
- SAR : Synthesize analogs with varied substituents (e.g., replacing nitrophenyl with methoxyphenyl) and compare bioactivity .
- QSAR : Perform DFT calculations to map electronic parameters (e.g., HOMO-LUMO gaps) and correlate with experimental IC₅₀ values .
- 3D-QSAR : Use CoMFA/CoMSIA models to predict activity cliffs and guide lead optimization .
Q. How should environmental fate and ecotoxicological risks be assessed for this compound?
- Methodological Answer : Follow the INCHEMBIOL framework :
- Physicochemical profiling : Measure logP (octanol-water partition coefficient) and hydrolysis rates.
- Biotic/abiotic degradation : Conduct OECD 301/307 tests to assess persistence in soil/water.
- Trophic-level toxicity : Use algal (e.g., Chlorella vulgaris) and daphnia assays for baseline ecotoxicity data.
Q. What advanced experimental designs are suitable for pharmacological testing in vivo?
- Methodological Answer :
- Dose-response studies : Apply a randomized block design with split plots for multiple endpoints (e.g., efficacy vs. toxicity) .
- Pharmacokinetics : Use LC-MS/MS to track compound distribution in plasma/tissues over time .
- Metabolite identification : Combine HPLC with high-resolution mass spectrometry to detect Phase I/II metabolites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
